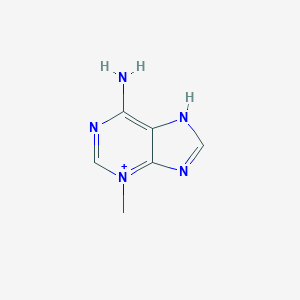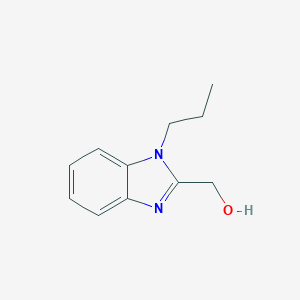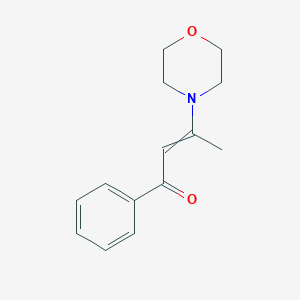
2-Buten-1-one, 3-(4-morpholinyl)-1-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Buten-1-one, 3-(4-morpholinyl)-1-phenyl- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as BMK or PMK and is mainly used in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 2-Buten-1-one, 3-(4-morpholinyl)-1-phenyl- is not well understood. However, it is believed to act as a precursor in the synthesis of various drugs and chemicals. It is also believed to have an impact on the central nervous system, leading to the production of euphoria and increased energy levels.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 2-Buten-1-one, 3-(4-morpholinyl)-1-phenyl- are not well understood. However, it is known to have an impact on the central nervous system, leading to the production of euphoria and increased energy levels. It is also believed to have potential therapeutic effects in the treatment of various diseases such as Parkinson's disease and depression.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-Buten-1-one, 3-(4-morpholinyl)-1-phenyl- in lab experiments include its high purity, stability, and ease of synthesis. However, the limitations include its potential toxicity and the need for specialized equipment and expertise for its synthesis.
Zukünftige Richtungen
There are several future directions for the research and development of 2-Buten-1-one, 3-(4-morpholinyl)-1-phenyl-. One potential direction is the synthesis of new drugs and chemicals using this compound as a precursor. Another potential direction is the investigation of its potential therapeutic effects in the treatment of various diseases. Additionally, there is a need for further research on its toxicity and safety profile to ensure its safe use in various applications.
Synthesemethoden
2-Buten-1-one, 3-(4-morpholinyl)-1-phenyl- is synthesized through the oxidation of safrole, which is a natural organic compound found in various plants. The oxidation process involves the use of potassium permanganate, which converts safrole to 3,4-methylenedioxyphenyl-2-propanone (MDP2P). MDP2P is then converted to 2-Buten-1-one, 3-(4-morpholinyl)-1-phenyl- through a reductive amination process using morpholine and hydrogen gas.
Wissenschaftliche Forschungsanwendungen
2-Buten-1-one, 3-(4-morpholinyl)-1-phenyl- has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, this compound is used in the synthesis of various drugs such as amphetamines, methamphetamine, and MDMA. In agriculture, it is used in the production of insecticides and herbicides. In material science, it is used in the production of polymers and resins.
Eigenschaften
CAS-Nummer |
14091-94-2 |
|---|---|
Produktname |
2-Buten-1-one, 3-(4-morpholinyl)-1-phenyl- |
Molekularformel |
C14H17NO2 |
Molekulargewicht |
231.29 g/mol |
IUPAC-Name |
3-morpholin-4-yl-1-phenylbut-2-en-1-one |
InChI |
InChI=1S/C14H17NO2/c1-12(15-7-9-17-10-8-15)11-14(16)13-5-3-2-4-6-13/h2-6,11H,7-10H2,1H3 |
InChI-Schlüssel |
LHPVEJGLVPQCMS-UHFFFAOYSA-N |
SMILES |
CC(=CC(=O)C1=CC=CC=C1)N2CCOCC2 |
Kanonische SMILES |
CC(=CC(=O)C1=CC=CC=C1)N2CCOCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



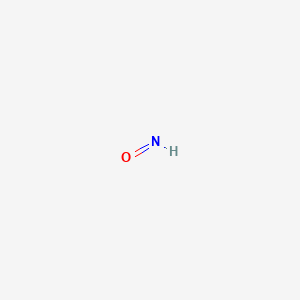
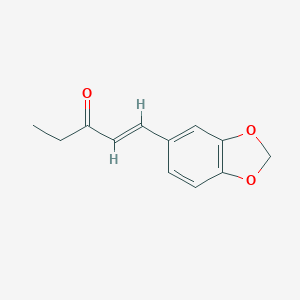
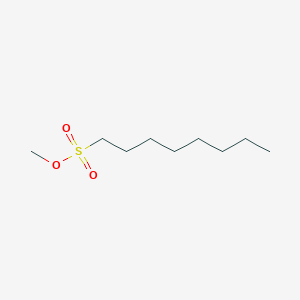
![6,7,8,9-Tetrahydro-5H-benzo[7]annulen-5-amine hydrochloride](/img/structure/B88962.png)
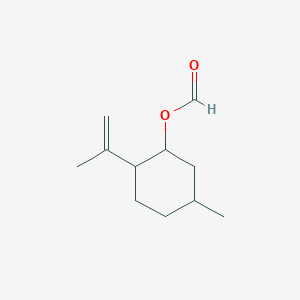
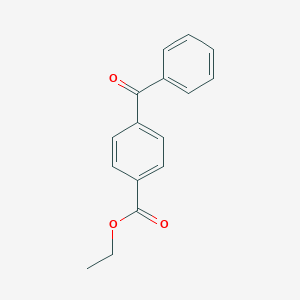
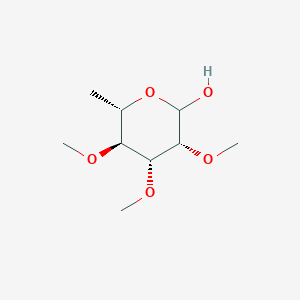
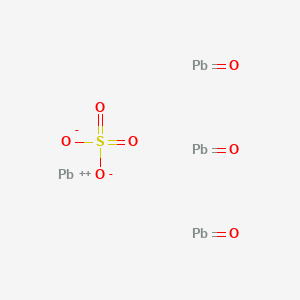
![Succinic acid, [1,4-14C]](/img/structure/B88980.png)
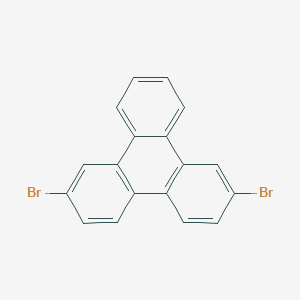
![5-[(E)-2-(4-bromophenyl)vinyl]benzene-1,3-diol](/img/structure/B88990.png)
